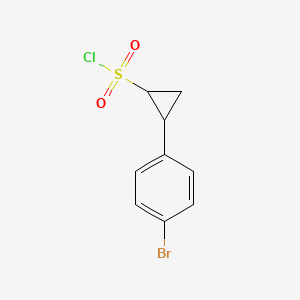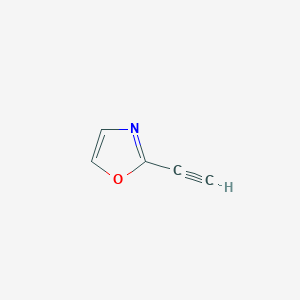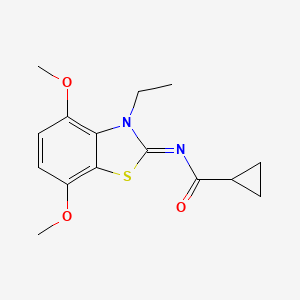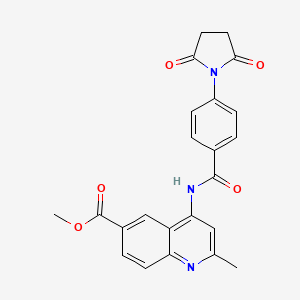
2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride is a chemical compound that is widely used in scientific research for its unique properties. It is commonly used as a reagent in organic synthesis and has been studied extensively in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride is not fully understood. However, studies have shown that it acts as an inhibitor of enzymes such as carbonic anhydrase and dipeptidyl peptidase IV. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride exhibits a broad range of biochemical and physiological effects. It has been shown to have antibacterial, antifungal, and antiviral properties. It has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. However, further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride in lab experiments is its high purity. The synthesis method yields a product of high purity, which makes it ideal for use in sensitive experiments. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can be toxic to certain cell types, and caution should be exercised when handling it.
Direcciones Futuras
There are numerous future directions for the study of 2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride. One potential direction is the study of its potential as a drug candidate. Studies have shown that it exhibits a broad range of biological activities, and further research is needed to fully understand its potential therapeutic applications. Another potential direction is the study of its mechanisms of action. Further studies are needed to fully understand its mechanisms of action and potential interactions with other compounds. Additionally, the synthesis method could be optimized to improve yields and reduce potential toxicity.
Métodos De Síntesis
The synthesis of 2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride involves the reaction of 4-bromobenzyl chloride with cyclopropane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields a high purity product. The synthesis method is well-established and has been used in numerous studies.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride is widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of sulfonamides. It has also been studied extensively in the field of medicinal chemistry for its potential as a drug candidate. Studies have shown that it exhibits a broad range of biological activities, including antibacterial, antifungal, and antiviral properties.
Propiedades
IUPAC Name |
2-(4-bromophenyl)cyclopropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2S/c10-7-3-1-6(2-4-7)8-5-9(8)14(11,12)13/h1-4,8-9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSFDMJYKUFIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1S(=O)(=O)Cl)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine](/img/structure/B2602748.png)
![5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole](/img/structure/B2602749.png)


![Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B2602755.png)


![3-Phenyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2602761.png)



![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2602766.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2602769.png)